molecular formula C4H6N2O2 B1208544 Fumaramide CAS No. 627-64-5

Fumaramide

Cat. No. B1208544
CAS RN: 627-64-5
M. Wt: 114.1 g/mol
InChI Key: BSSNZUFKXJJCBG-OWOJBTEDSA-N
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Description

Synthesis Analysis

Fumaramide and its derivatives can be synthesized through various methods, including sonochemical synthesis, which has been applied to create micro and nano-structures of mixed-ligand Zn(II) fumarate metal-organic polymers. Ultrasound irradiation under different concentrations and times changes the morphology from microrods to nanoparticles, indicating the versatility of fumaramide synthesis methods (Abdolalian, Morsali, & Bruno, 2017).

Molecular Structure Analysis

The structural analysis of fumaramide compounds, such as the Zr-fumarate MOF, reveals a topology similar to UiO-66 but with a primitive cubic lattice instead of a face-centered one. The detailed characterization includes thermogravimetric analysis (TGA) and Ar sorption, highlighting its microporosity and potential application in biomaterials due to the natural occurrence of fumarate and formic acid used in its synthesis (Wißmann et al., 2012).

Chemical Reactions and Properties

Fumaramide derivatives exhibit a range of chemical reactions and properties, including the ability to undergo electrohydrodimerization reactions. Such reactions involve the mixed reductive coupling of dimethyl fumarate, showcasing the compound's reactivity and potential for creating complex molecular structures (Puglisi & Bard, 1973).

Physical Properties Analysis

The physical properties of fumaramide derivatives, such as their radical polymerizability, are influenced by the electron distribution of the N-cycloalkyl group. Studies have shown that different N-cycloalkyl fumaramides have varying degrees of polymerizability and photopolymerizability, indicating the significant impact of molecular structure on their physical properties (Azuma & Ogata, 1974).

Chemical Properties Analysis

The chemical properties of fumaramide, such as its anticholinesterase activity, have been explored through the synthesis of fumaramide derivatives from substituted benzanilines. These compounds have shown inhibitory activity on cholinesterase enzymes, with molecular docking studies providing insight into the possible interactions between compounds and enzymes (Yerdelen & Gul, 2013).

Scientific Research Applications

1. Modeling Peptide and Protein Structure

Fumaramide derivatives have been utilized in both solution and solid-state models to study peptide CH...O hydrogen bonds, which are significant in peptide and protein structures. These models help in understanding the interactions and bonding in peptides and proteins, using techniques like (1)H NMR spectroscopy and X-ray crystallography (Baures et al., 2002).

2. Photoisomerization in Rotaxanes

Fumaramide threads exhibit unique properties in photo-induced isomerization, which is critical in the study of photocontrollable rotaxanes. These properties, explored through computational and time-resolved spectroscopic techniques, are essential for understanding the photochemical/photophysical properties of fumaramides (Altoe et al., 2009).

3. Enzyme Inhibition Studies

Research has demonstrated the effectiveness of fumaramide derivatives in inhibiting cholinesterase enzymes. This research contributes to our understanding of enzyme inhibition and potential applications in treating conditions related to enzyme activity (Yerdelen & Gul, 2013).

4. Transmembrane Ion Channels

Fumaramide derivatives have been shown to form self-assembled transmembrane anion channels. This is significant for understanding and developing artificial ion channels, which have potential applications in various fields including biotechnology and medicine (Roy et al., 2018).

5. Light-Mediated Modulation of Conformation

The introduction of fumaramide linkage into peptide foldamer structures and its photoisomerization properties are of interest in the study of molecular conformational changes. This has applications in understanding how light can be used to control molecular structures and functions (Mazzier et al., 2016).

6. Bibliometric Analysis of Related Research

Bibliometric studies, such as the one analyzing the top-cited dimethyl fumarate articles, provide insights into the research trends, areas of focus, and the impact of research on fumarates and their derivatives. This is valuable for understanding the historical and current scientific landscape surrounding fumaramide research (García-Fernández et al., 2021).

7. Studies on Cellular Mechanisms

Investigations into the cytoprotective effects of fumarates, including fumaramide, against oxidative stress in central nervous system cells are crucial for understanding the mechanisms underlying neurodegenerative diseases and potential therapeutic approaches (Scannevin et al., 2012).

Safety And Hazards

The safety data sheet for Fumaramide suggests that if inhaled, the victim should be moved into fresh air . If skin contact occurs, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water .

properties

IUPAC Name

(E)-but-2-enediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSNZUFKXJJCBG-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(=O)N)\C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318367
Record name Fumaramide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fumaramide

CAS RN

627-64-5
Record name Fumaramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=627-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Fumaramide
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Record name Fumaramide
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Record name Fumaramide
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Record name Fumaramide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
946
Citations
KO Yerdelen, E Tosun - Medicinal Chemistry Research, 2015 - Springer
A new series of oxamide (2a–s) and fumaramide derivatives (3a–s) was synthesized and evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors …
Number of citations: 42 link.springer.com
RS Youngquist, PB Dervan - Journal of the American Chemical …, 1985 - ACS Publications
… (Bottom) Model of fumaramide binding in the minor groove of AT rich DNA. … of an eight base pair binding site may indicatethat there are other binding options for the fumaramide linker. …
Number of citations: 96 pubs.acs.org
JA Malla, A Roy, P Talukdar - Organic letters, 2018 - ACS Publications
… crowding is moved away from the fumaramide core, the flat-… barrel-stave ion channel by a fumaramide system that is bis-… In addition, the alkene C═C of fumaramide moiety would …
Number of citations: 20 pubs.acs.org
F Sandrolini, P Manaresi - Journal of Polymer Science: Polymer …, 1976 - Wiley Online Library
The dc conductivity of a recently synthesized polyamide, poly‐trans‐2,5‐dimethylpiperazine‐fumaramide, was investigated by a new instrumentation designed for measuring very low …
Number of citations: 11 onlinelibrary.wiley.com
A Martinez‐Cuezva, F Morales… - European Journal of …, 2019 - Wiley Online Library
The thermally and photochemically induced dethreading of a series of pseudo[2]rotaxanes bearing tetraalkyl‐substituted fumaramide axles and polyamide macrocycles is reported …
P Altoe, N Haraszkiewicz, FG Gatti… - Journal of the …, 2009 - ACS Publications
… fumaramide/maleamide compounds and their photoinduced isomerization (top). The structural formula of a very simple fumaramide … unit (ie, the unsubstituted fumaramide E-1) has been …
Number of citations: 29 pubs.acs.org
KO Yerdelen, HI Gul - Medicinal Chemistry Research, 2013 - Springer
… Most of the fumaramide compounds showed inhibitory activity of both cholinesterase … activity of any fumaramide derivative. In this regard, several new fumaramide compounds bearing α,…
Number of citations: 17 link.springer.com
SM Mendoza, CM Whelan, JP Jalkanen… - The Journal of …, 2005 - pubs.aip.org
… of fumaramide [2]rotaxane thin films on Ag(111) and Au(111) surfaces. The fumaramide [2]rotaxane comprises a benzylic amide macrocycle mechanically interlocked on a fumaramide …
Number of citations: 25 pubs.aip.org
FFS Farias, GH Weimer, SK Kunz, PRS Salbego… - Journal of Molecular …, 2023 - Elsevier
… diamides commonly used as rotaxane stations: fumaramide and succinamide. In this context, we … The rotational movement found for fumaramide-based [2]rotaxanes is, on average, over …
Number of citations: 1 www.sciencedirect.com
GP Reid, KW Brear, DJ Robins - Tetrahedron: Asymmetry, 2004 - Elsevier
… The C 2 symmetrical fumaramide 1 containing two of Oppolzer’s camphorsultam moieties … addition of a series of Grignard reagents to fumaramide 1. It was intended to hydrolyse the …
Number of citations: 24 www.sciencedirect.com

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